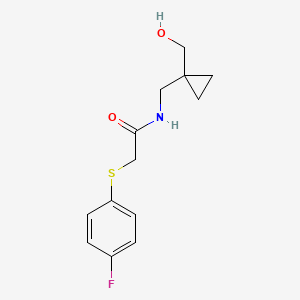

2-((4-fluorophenyl)thio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide

Description

2-((4-fluorophenyl)thio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group, a thioether linkage, and an acetamide moiety, making it a unique and versatile molecule.

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2S/c14-10-1-3-11(4-2-10)18-7-12(17)15-8-13(9-16)5-6-13/h1-4,16H,5-9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNSVEFMXIOXKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)CSC2=CC=C(C=C2)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide typically involves the following steps:

Thiophenol Formation: : The starting material, 4-fluorophenol, is converted to 4-fluorophenylthiol through a nucleophilic substitution reaction with hydrogen sulfide (H₂S).

Cyclopropyl Methyl Alcohol Formation: : Cyclopropane is oxidized to cyclopropyl carboxylic acid, which is then reduced to cyclopropyl methyl alcohol.

Acetamide Formation: : The cyclopropyl methyl alcohol is reacted with acetic anhydride to form the acetamide derivative.

Coupling Reaction: : The 4-fluorophenylthiol and the cyclopropyl methyl acetamide are coupled using a suitable coupling reagent, such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: : The fluorophenyl group can be reduced to a phenyl group.

Substitution: : The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: : Using nucleophiles such as amines or alcohols in the presence of a coupling reagent.

Major Products Formed

Sulfoxide or Sulfone: : Resulting from the oxidation of the thioether group.

Phenyl Group: : Resulting from the reduction of the fluorophenyl group.

Substituted Amides: : Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it suitable for creating new derivatives with potential biological activity.

Biology

In biological research, this compound can be used to study the effects of fluorophenyl groups on biological systems. It can also serve as a probe to investigate the interactions between thioethers and various biomolecules.

Medicine

In medicine, this compound has potential applications in drug discovery and development. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of pharmaceuticals.

Industry

In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its versatility and reactivity make it a useful component in various industrial processes.

Mechanism of Action

The mechanism by which 2-((4-fluorophenyl)thio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

2-((4-fluorophenyl)ethyl)amine: : Similar structure but lacks the thioether and acetamide groups.

2-((4-fluorophenyl)thio)ethanol: : Similar thioether group but different functional groups.

N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide: : Similar acetamide group but lacks the fluorophenyl and thioether groups.

Uniqueness

The uniqueness of 2-((4-fluorophenyl)thio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide lies in its combination of fluorophenyl, thioether, and acetamide groups, which provides it with distinct chemical and biological properties compared to similar compounds.

Biological Activity

2-((4-fluorophenyl)thio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide, also referred to by its CAS number 921867-49-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 378.4 g/mol. It features a thioether group, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 378.4 g/mol |

| CAS Number | 921867-49-4 |

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets within cells. The thioether moiety plays a crucial role in facilitating these interactions, particularly in the context of electrophilic attack on cysteine residues in proteins.

Target Proteins

- Glutathione Peroxidase 4 (GPX4) : Recent studies have indicated that compounds similar to this compound can inhibit GPX4, leading to the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation .

- Cysteine Residues : The electrophilic nature of the compound allows it to react with thiol groups in cysteine residues, potentially modifying protein function and leading to cytotoxic effects .

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.

Cytotoxicity Assays

In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example:

- Cell Line : HeLa (cervical cancer)

- IC50 Values : Studies show that modifications in the thioether structure can enhance cytotoxicity, with IC50 values often in the low nanomolar range .

Ames Test Results

The compound has shown strong positive results in Ames assays, indicating mutagenic potential which may correlate with its reactivity towards cellular macromolecules . This suggests a need for careful evaluation in drug development contexts.

Case Studies

- Ferroptosis Induction : A study highlighted the ability of similar thiazole-based compounds to induce ferroptosis through GPX4 inhibition, suggesting that this compound may share this mechanism .

- Proteomic Analysis : Proteomic studies have identified several proteins enriched upon treatment with related compounds, reinforcing the idea that these agents can significantly alter cellular protein landscapes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.